molecular formula C9H10ClNO2S2 B14149269 Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester CAS No. 2973-83-3

Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester

Katalognummer: B14149269
CAS-Nummer: 2973-83-3
Molekulargewicht: 263.8 g/mol
InChI-Schlüssel: OMNLXDKGYOPXLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbonochloridimidothioic acid group attached to a [(4-methylphenyl)sulfonyl] group, with a methyl ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester typically involves the reaction of [(4-methylphenyl)sulfonyl] chloride with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(4-methylphenyl)sulfonyl]acetic acid
  • 2-(4-methylsulfonyl phenyl) indole derivatives

Uniqueness

Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a different set of chemical properties and biological activities, making it a valuable compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

2973-83-3

Molekularformel

C9H10ClNO2S2

Molekulargewicht

263.8 g/mol

IUPAC-Name

N-(4-methylphenyl)sulfonyl-1-methylsulfanylmethanimidoyl chloride

InChI

InChI=1S/C9H10ClNO2S2/c1-7-3-5-8(6-4-7)15(12,13)11-9(10)14-2/h3-6H,1-2H3

InChI-Schlüssel

OMNLXDKGYOPXLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.